7-Methyl-gdp

mRNA decapping enzyme inhibition cap analog

7-Methyl-GDP (7-methylguanosine 5'-diphosphate, m7GDP) is a mononucleotide cap analog structurally characterized by an N7-methylated guanine base linked to a diphosphate chain. It functions as a competitive inhibitor of decapping scavenger (DcpS) enzymes and a high-affinity ligand for eukaryotic translation initiation factor 4E (eIF4E), with defined structural interactions validated by X-ray crystallography.

Molecular Formula C11H15N5Na2O11P2
Molecular Weight 501.19 g/mol
Cat. No. B11937521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-gdp
Molecular FormulaC11H15N5Na2O11P2
Molecular Weight501.19 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
InChIInChI=1S/C11H17N5O11P2.2Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22;;/h3-4,6-7,10,17-18H,2H2,1H3,(H5-,12,13,14,19,20,21,22,23,24);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
InChIKeyVSMXIKIFPKDZJA-IDIVVRGQSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-GDP (m7GDP): Cap Analog and Decapping Inhibitor for mRNA Metabolism Research


7-Methyl-GDP (7-methylguanosine 5'-diphosphate, m7GDP) is a mononucleotide cap analog structurally characterized by an N7-methylated guanine base linked to a diphosphate chain [1]. It functions as a competitive inhibitor of decapping scavenger (DcpS) enzymes and a high-affinity ligand for eukaryotic translation initiation factor 4E (eIF4E), with defined structural interactions validated by X-ray crystallography [2]. Unlike its unmethylated counterpart GDP, m7GDP engages in specific cation-π stacking and hydrogen-bonding networks essential for cap recognition in mRNA metabolic pathways [1][2].

1
mRNA decapping studies Competitive DcpS inhibitor probe for mRNA turnover assays
2
Translation initiation Cap-mimetic ligand for eIF4E interaction and ribosomal binding studies
3
Structural biology Validated X-ray crystallography probe with defined 2.2 Å binding mode

Why 7-Methyl-GDP Cannot Be Substituted by GDP or Other Unmethylated Guanosine Nucleotides


Simple substitution with GDP or other unmethylated guanosine nucleotides fails to recapitulate the functional and binding properties of 7-methyl-GDP. The N7-methyl group confers a delocalized positive charge that is essential for specific recognition by cap-binding proteins [1]. Studies show that GDP exhibits 8-fold weaker inhibition of decapping enzymes (IC50 171 µM vs 21 µM) and no ribosomal binding inhibition, while m7GDP potently blocks initiation complex formation [2][3]. Furthermore, m7GDP resists hydrolysis by DcpS, unlike m7GTP and dinucleotide caps, ensuring stable, non-consumable inhibition in experimental systems [4].

Target
7-Methyl-GDP
Risk 1
GDP substitution Lacks N7-methylation; exhibits significantly weaker decapping inhibition and no ribosomal binding block, making it unsuitable for cap-mimetic studies.
Risk 2
m7GTP or m7GpppG substitution These are cleaved by DcpS enzymes, causing inhibitor depletion during extended incubations; m7GDP remains intact as a non-consumable inhibitor.
Risk 3
m7GMP substitution Missing diphosphate chain leads to substantially lower DcpS binding affinity, limiting its utility in biophysical interaction assays.

7-Methyl-GDP: Comparative Performance Evidence Against GDP, m7GTP, and m7GMP


7-Methyl-GDP Exhibits 8-Fold Higher DcpS Decapping Inhibitory Potency Than GDP

In a direct head-to-head comparison of nucleotide analogs, 7-methyl-GDP (N7-methyl-GDP) inhibited vaccinia virus D10 decapping enzyme activity with an IC50 of 21 µM and a Ki of 0.08 µM, whereas unmethylated GDP showed an IC50 of 171 µM and a Ki of 0.68 µM [1]. The ~8-fold lower IC50 and ~8.5-fold lower Ki underscore the critical contribution of N7-methylation to inhibitory potency.

Decapping inhibition
Head-to-head
IC50 21 µM vs 171 µM (GDP)
Reported 8-fold higher inhibition potency relative to unmethylated GDP
Vaccinia D10 enzyme; Ki 0.08 µM vs 0.68 µM
mRNA decapping enzyme inhibition cap analog

7-Methyl-GDP Inhibits Reovirus mRNA Ribosome Binding by 70-80%, While GDP Shows No Inhibition

At a concentration of 0.1 mM, 7-methyl-GDP reduced the formation of stable initiation complexes between reovirus mRNA and wheat germ ribosomes by 70-80%, whereas GDP exhibited no detectable inhibitory effect [1]. This functional dichotomy highlights that N7-alkylation is required for cap-mimetic activity in the ribosomal binding context.

Ribosomal binding
Head-to-head
70–80% inhibition vs 0% (GDP) at 0.1 mM
Supports cap-mimetic probe use in translation initiation assays
Wheat germ ribosomes, reovirus mRNA model
translation initiation ribosomal binding cap analog

7-Methyl-GDP Resists DcpS Hydrolysis, Unlike m7GTP and m7GpppG, Enabling Stable Inhibition

7-Methyl-GDP is not hydrolyzed by recombinant DcpS proteins from human, nematode (C. elegans), or yeast (S. cerevisiae), whereas m7GTP and m7GpppG are cleaved by the same enzymes [1]. This resistance ensures that m7GDP remains intact throughout prolonged incubations, acting as a non-consumable competitive inhibitor.

Hydrolysis resistance
Cross-study
Not hydrolyzed; m7GTP and m7GpppG are cleaved
Enables stable inhibition without depletion in long incubations
Human, C. elegans, S. cerevisiae DcpS
mRNA decay enzyme kinetics cap analog

7-Methyl-GDP Binds Human DcpS with 6-Fold Higher Affinity Than m7GMP

Fluorescence titration experiments revealed that human DcpS binds 7-methyl-GDP with an equilibrium association constant (KAS) of 114 ± 8 µM⁻¹, compared to only 19 ± 1 µM⁻¹ for m7GMP [1]. This 6-fold higher affinity demonstrates that the diphosphate moiety significantly enhances DcpS recognition beyond the contribution of N7-methylation alone.

Binding affinity
Head-to-head
KAS 114 µM⁻¹ vs 19 µM⁻¹ (m7GMP)
Reported 6-fold higher DcpS affinity with diphosphate moiety
Fluorescence titration, human DcpS, pH 7.6
protein-ligand interaction binding affinity cap analog

7-Methyl-GDP Forms Defined 2.2 Å Crystal Complex with eIF4E, Validating Cap-Mimetic Binding Mode

Cocrystallization of murine eIF4E with 7-methyl-GDP at 2.2 Å resolution reveals a well-defined binding mode: the 7-methylguanine base is sandwiched between two conserved tryptophan residues (Trp56 and Trp102) and forms three hydrogen bonds plus van der Waals contacts with the protein [1]. This structural validation confirms that m7GDP accurately recapitulates the canonical cap recognition geometry.

Structural binding
Supporting
2.2 Å eIF4E co-crystal complex
Validates cap-mimetic binding geometry for structural biology
Trp56/Trp102 sandwich; H-bond network mapped
structural biology translation initiation cap analog

Validated Research and Industrial Applications of 7-Methyl-GDP


Competitive Inhibition in DcpS Enzymatic Assays

Due to its 8-fold higher inhibitory potency over GDP (IC50 21 µM vs 171 µM) and resistance to enzymatic hydrolysis, 7-methyl-GDP is the preferred competitive inhibitor for DcpS activity assays [1][2]. It enables precise Ki determination and robust dose-response studies without the complication of inhibitor depletion.

High-Resolution Structural Studies of eIF4E and Cap-Binding Proteins

The 2.2 Å crystal structure of eIF4E bound to 7-methyl-GDP provides a validated template for soaking experiments, cocrystallization trials, and molecular replacement phasing [3]. The compound's defined binding mode makes it an ideal ligand for studying cap-binding pockets in novel or mutant cap-binding proteins.

Ribosomal Binding Assays for Cap-Dependent Translation Initiation

7-Methyl-GDP's ability to reduce initiation complex formation by 70-80% at 0.1 mM—in stark contrast to GDP's lack of effect—qualifies it as a specific cap-mimetic inhibitor in ribosomal binding studies [4]. It is particularly useful for dissecting the contribution of the cap structure to translation initiation kinetics.

Non-Hydrolyzable Control in mRNA Decapping Experiments

Unlike m7GTP and dinucleotide caps (e.g., m7GpppG), 7-methyl-GDP is not a substrate for DcpS and remains intact throughout extended incubations [2]. This property makes it an essential negative control and stable inhibitor in decapping assays, including those using cell lysates or reconstituted systems.

Application
Selection Property
Validation Focus
DcpS enzymatic assays
Non-hydrolyzable competitive inhibitor
Inhibition potency and inhibitor-depletion control
eIF4E structural studies
Validated cap-binding pocket ligand
Co-crystallization and soaking reproducibility
Ribosomal binding assays
Cap-mimetic translation initiation probe
Initiation complex formation endpoint
mRNA decapping controls
Hydrolysis-resistant negative control
Stability in lysate and reconstituted systems
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